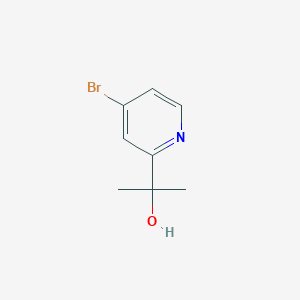

2-(4-Bromopyridin-2-YL)propan-2-OL

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Material Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. chemicalbook.comsigmaaldrich.com Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile scaffold in a multitude of applications. chemicalbook.com In medicinal chemistry, the pyridine moiety is a privileged structure, found in over 7000 existing drug molecules, including well-known pharmaceuticals. google.com Its presence can enhance the pharmacological activity and improve the aqueous solubility of drug candidates. chemicalbook.com The pyridine nucleus is integral to a wide array of therapeutic agents, from antibacterial and antiviral drugs to anticancer treatments. google.comlookchem.combiomall.in

Beyond pharmaceuticals, pyridine and its derivatives are crucial in the development of agrochemicals, such as herbicides and fungicides. sigmaaldrich.com They also serve as indispensable components in material science, contributing to the creation of polymers, dyes, and functional nanomaterials. chemicalbook.com The ability of the pyridine nitrogen to act as a ligand for metal ions has been exploited in the synthesis of organometallic compounds and in the field of asymmetric catalysis. chemicalbook.com Furthermore, pyridines are widely used as solvents and reagents in various chemical transformations.

The reactivity of the pyridine ring can be finely tuned through substitution. It is generally more susceptible to nucleophilic substitution at the C-2 and C-4 positions, a characteristic attributed to the electron-withdrawing effect of the ring nitrogen. chemicalbook.com This predictable reactivity makes substituted pyridines valuable and versatile building blocks in the design and synthesis of complex molecular architectures.

Role of Tertiary Alcohol Functionalities in Synthetic Transformations

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, represent another critical functional group in organic synthesis. Their unique structural arrangement, which often leads to sterically congested molecules, makes their synthesis and subsequent reactions a topic of significant interest. A common and versatile method for the synthesis of tertiary alcohols involves the reaction of ketones with organometallic reagents, such as Grignard or organolithium reagents. Alternatively, the reaction of esters or acid chlorides with two equivalents of an organometallic reagent also yields tertiary alcohols.

The tertiary alcohol moiety is not merely a passive structural feature; it is a reactive handle that can participate in a variety of synthetic transformations. For instance, the hydroxyl group can be oxidized to a ketone. More advanced applications include deoxygenative radical C-C bond-forming reactions, which allow for the direct conversion of the C-OH bond to a C-C bond, enabling the construction of all-carbon quaternary centers. This capability is particularly valuable in the synthesis of complex natural products and other biologically active molecules where the creation of highly substituted carbon centers is a synthetic challenge. The strategic incorporation and transformation of tertiary alcohols are thus key to the efficient and stereoselective synthesis of intricate molecular targets.

Rationale for Investigating 2-(4-Bromopyridin-2-YL)propan-2-OL within Academic Research Paradigms

The compound this compound emerges as a molecule of significant interest at the intersection of pyridine chemistry and the utility of tertiary alcohols. Its structure, featuring a pyridine ring substituted with both a bromine atom and a tertiary alcohol group, makes it a highly valuable intermediate in multi-step organic synthesis.

The primary rationale for its investigation lies in its role as a versatile building block for the construction of more complex, high-value molecules, particularly within the pharmaceutical industry. The bromine atom at the 4-position of the pyridine ring serves as a key functional handle for cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to the pyridine core.

A significant application that underscores the importance of this compound is its use in the preparation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. chemicalbook.com These derivatives have been investigated as inhibitors of the TGF-beta type I receptor (TGF-βR1), also known as ALK5. chemicalbook.com Aberrant TGF-β signaling is implicated in a range of serious diseases, including cancer and fibrosis. lookchem.com Consequently, the development of inhibitors for this pathway is a major focus of medicinal chemistry research. The ability to use this compound as a precursor for these potential therapeutic agents provides a strong impetus for its study and synthesis. chemicalbook.comlookchem.com

The tertiary alcohol group (propan-2-ol) also contributes to the compound's utility. While it can be a final structural element, it can also be used as a protecting group or be further modified, for example, through oxidation to a ketone. The synthesis of this compound itself is a subject of academic interest, with methods involving the reaction of a pyridine carboxylate precursor with a Grignard reagent being a common route. chemicalbook.com

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 477252-20-3 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Colorless oil |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comlookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVXFESSKJLAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625388 | |

| Record name | 2-(4-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477252-20-3 | |

| Record name | 2-(4-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPYRIDIN-2-YL)PROPAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromopyridin 2 Yl Propan 2 Ol and Analogous Architectures

Strategies for Regioselective Bromination of Pyridine (B92270) Nuclei

The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions. nih.gov Achieving regioselectivity in the bromination of pyridines is a significant synthetic challenge.

Direct Halogenation Approaches

Direct bromination of the pyridine ring typically occurs at the 3- and 5-positions. researchgate.net Electrophilic halogenation of pyridine is an electronically mismatched process, generally requiring high temperatures and strongly acidic conditions, which can lead to limited substrate scope and the formation of isomeric mixtures. chemrxiv.orgnih.gov For instance, the reaction of pyridine with bromine in the presence of oleum (B3057394) at temperatures exceeding 300°C yields 3-bromopyridine. researchgate.net

To achieve 4-bromination, alternative strategies are often employed. One such method involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the 4-position. Subsequent deoxygenation of the N-oxide yields the 4-substituted pyridine. nih.gov Another innovative approach involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org

Baran and coworkers have developed a method for the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com This method avoids the use of highly reactive brominating agents like Br2 or POBr3. tcichemicals.com

Indirect Bromination via Functional Group Interconversions

Indirect methods for bromination often provide a more controlled and regioselective route. These strategies typically involve the introduction of a functional group that can be later converted to a bromine atom.

One common strategy is the conversion of a hydroxyl group to a bromine atom. For example, a hydroxypyridine can be treated with a mixture of phosphorus oxybromide (POBr3) and phosphorus pentabromide (PBr5) at elevated temperatures to yield the corresponding bromopyridine. researchgate.net This method is particularly useful when the starting hydroxypyridine is readily available.

Another indirect route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a bromide source. This classical method allows for the regioselective introduction of a bromine atom at the position of the original amino group.

Methodologies for Introducing Tertiary Alcohol Functionalities onto Pyridine Systems

The introduction of a tertiary alcohol group onto a pyridine ring is a key step in the synthesis of the target molecule. This is typically achieved through the addition of a nucleophile to a carbonyl group.

Organometallic Reagent-Mediated Additions to Pyridyl Carbonyls

The most common and versatile method for the synthesis of tertiary alcohols is the addition of organometallic reagents, such as Grignard, organolithium, or organozinc reagents, to a ketone. libretexts.orgyoutube.compearson.com In the context of synthesizing 2-(4-bromopyridin-2-yl)propan-2-ol, this would involve the reaction of a suitable organometallic reagent with a 4-bromo-2-acetylpyridine precursor.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the ketone. youtube.com This forms a tetrahedral intermediate, which is then protonated in a subsequent workup step to yield the tertiary alcohol. youtube.comyoutube.com

| Organometallic Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reagents (R-MgX) | Anhydrous ether or THF as solvent, followed by aqueous workup. | Readily prepared, commercially available, highly reactive. | Sensitive to moisture and acidic protons, can undergo side reactions like enolization. |

| Organolithium Reagents (R-Li) | Anhydrous ether or hydrocarbon solvents, followed by aqueous workup. | Generally more reactive than Grignard reagents. | Highly basic, can be less selective, requires careful handling. |

| Organozinc Reagents (R2Zn) | Often used in the presence of a catalyst, can be more tolerant of functional groups. | Less reactive and more selective than Grignard or organolithium reagents. | May require activation or the use of a catalyst. |

Alternative Alkylation and Oxygenation Pathways

While organometallic additions are prevalent, other methods for creating tertiary alcohols exist. One such strategy involves the tandem nickel-catalyzed cross-coupling of aromatic 2-pyridyl esters with alkyl zinc reagents. This reaction proceeds through the reduction of the carbonyl group by a Ni-H species, which is generated in situ. organic-chemistry.org

Another innovative, metal-free approach for synthesizing γ-pyridyl tertiary alcohols involves a three-component reaction of alcohols, vinylarenes, and 4-cyanopyridine (B195900). researchgate.net This method showcases the versatility of modern synthetic chemistry in constructing complex molecules.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of two key fragments, the 4-bromopyridine (B75155) nucleus and the propan-2-ol side chain, which are then coupled together in a later step. For example, one could synthesize 4-bromo-2-lithiopyridine and react it with acetone.

A divergent synthesis would start from a common intermediate that is then elaborated to the final product. A likely divergent pathway would begin with a commercially available or readily synthesized substituted pyridine, such as 2-acetylpyridine. This starting material could first undergo regioselective bromination at the 4-position, followed by the addition of a methyl Grignard reagent to the acetyl group to form the tertiary alcohol. Alternatively, the order of these steps could be reversed.

| Synthetic Strategy | Key Steps | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Convergent | 1. Synthesis of a 4-bromopyridine fragment. 2. Synthesis of a propan-2-ol containing fragment. 3. Coupling of the two fragments. | Can be more efficient for complex targets, allows for independent optimization of fragment syntheses. | The final coupling step can be challenging and may require specific catalysts or reaction conditions. |

| Divergent | 1. Start with a common pyridine precursor. 2. Sequential introduction of the bromo and tertiary alcohol functionalities. | Can be more step-economical, allows for the synthesis of analogs by varying the final steps. | Regioselectivity of the functionalization steps can be difficult to control. |

Green Chemistry Principles in the Synthesis of Bromo-Pyridyl Tertiary Alcohols

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine-containing molecules to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. biosynce.com For the synthesis of bromo-pyridyl tertiary alcohols and their analogs, this involves the adoption of innovative technologies and methodologies that offer superior environmental performance compared to traditional synthetic protocols. Key strategies include the use of microwave irradiation to accelerate reactions and the development of catalyst-free and environmentally benign reaction conditions. nih.govresearchgate.netacs.org These approaches not only contribute to a safer and more sustainable chemical practice but often provide significant advantages in terms of reaction time, yield, and product purity. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant enhancements over conventional heating methods. nih.govijpsjournal.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving reaction yields and product purity. nih.govresearchgate.netacs.org This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including functionalized pyridines. eurekaselect.comnih.gov

In the context of synthesizing pyridine derivatives analogous to bromo-pyridyl alcohols, microwave-assisted multicomponent reactions have proven particularly effective. For instance, a one-pot, four-component reaction to produce highly substituted pyridines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.govresearchgate.netacs.org This method, which involves the reaction of components like a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297), highlights the advantages of microwave heating.

The following table compares the outcomes of a microwave-assisted versus a conventional heating method for the synthesis of functionalized pyridine derivatives.

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Microwave Irradiation | 2–7 minutes | 82–94% |

| 2 | Conventional Heating | 6–9 hours | 71–88% |

This table illustrates the significant reduction in reaction time and improvement in yield when using microwave-assisted synthesis for pyridine derivatives as reported in a study by Abd El-Lateef et al. (2023). nih.govresearchgate.netacs.org

These findings underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of a wide range of pyridine-based compounds, including bromo-pyridyl tertiary alcohols. The key benefits include energy efficiency, reduced waste, and the potential for high-throughput synthesis, all of which are central tenets of green chemistry. nih.gov

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. nih.gov Several catalyst-free and environmentally benign methodologies have been developed for the synthesis of functionalized pyridines and related tertiary alcohols.

A notable example is the metal-free, three-component reaction for the synthesis of γ-pyridyl tertiary alcohols from readily available starting materials. researchgate.net This method combines alcohols, vinylarenes, and 4-cyanopyridine without the need for a metal catalyst, showcasing a versatile and sustainable approach to creating these valuable structures. researchgate.net Such catalyst-free approaches are highly desirable as they reduce the environmental burden and streamline the synthetic process. rsc.org

Furthermore, tandem reactions that proceed without a catalyst offer an atom-economical route to highly functionalized pyridines. A formal [5+1] cyclization, for example, has been reported to synthesize pyridines in good yields from easily accessible starting materials through a sequence of a Pummerer-type rearrangement, an aza-Prins cyclization, and an elimination-induced aromatization, all under metal-free conditions. acs.org

Chemical Reactivity and Transformation Pathways of 2 4 Bromopyridin 2 Yl Propan 2 Ol

Reactivity at the Bromine Atom: Cross-Coupling Reaction Dynamics

The bromine atom at the 4-position of the pyridine (B92270) ring in 2-(4-bromopyridin-2-yl)propan-2-ol is a key site for a variety of palladium-catalyzed and copper-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl and other coupled systems.

Suzuki-Miyaura Coupling Investigations for Aryl/Alkyl Pyridines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. For this compound, the bromine atom can readily participate in Suzuki-Miyaura couplings with various aryl and alkyl boronic acids or their esters.

While specific examples for the direct Suzuki-Miyaura coupling of this compound are not extensively detailed in publicly available literature, the reactivity of similar 2-bromopyridine (B144113) and 4-bromopyridine (B75155) systems is well-documented. Generally, these reactions are carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate, potassium carbonate, or potassium phosphate. The reaction conditions, including the choice of solvent, base, and temperature, are crucial for achieving high yields and can be tailored depending on the specific substrates being coupled.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Moderate to High |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | High |

| Cyclopropylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 70-90 | Moderate |

Note: This table represents typical conditions for bromopyridine derivatives and serves as a predictive model for the reactivity of this compound.

Negishi and Stille Coupling Applications

The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin compounds for the formation of C-C bonds with organic halides. Both reactions are catalyzed by palladium or nickel complexes and offer a broad substrate scope. Although specific examples detailing the use of this compound in Negishi or Stille couplings are not readily found in the literature, the general applicability of these reactions to bromopyridines is well-established. These methods would be expected to effectively couple aryl, heteroaryl, and vinyl groups at the 4-position of the pyridine ring.

Ullmann-Type and Sonogashira Coupling Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include cross-coupling reactions for the formation of biaryl ethers, thioethers, and amines (Ullmann condensation). The classic Ullmann condensation typically requires high temperatures, but modern catalytic systems have made the reaction more versatile.

The Sonogashira coupling, on the other hand, is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds. For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the 4-position of the pyridine ring.

C-N and C-S Bond Formation Strategies

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds at the 4-position of the pyridine ring can be achieved through various cross-coupling reactions, most notably the Buchwald-Hartwig amination and its analogues for C-S bond formation. These reactions are typically catalyzed by palladium or copper complexes.

A specific example of a C-N bond formation has been documented in the patent literature (WO2020258006A1). In this instance, this compound undergoes a copper-catalyzed reaction with ammonia (B1221849) to yield the corresponding 4-aminopyridine (B3432731) derivative.

Table 2: Documented C-N Bond Formation Reaction

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Product |

| This compound | Ammonia Hydroxide | Copper Powder | - | 100 | 2-(4-Aminopyridin-2-yl)propan-2-ol |

Reactivity at the Tertiary Alcohol Moiety

The tertiary alcohol group in this compound is generally less reactive than primary or secondary alcohols due to steric hindrance and the lack of an alpha-hydrogen, which prevents oxidation under standard conditions. However, it can undergo nucleophilic substitution reactions under specific conditions.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl group is challenging because it is a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under strongly acidic conditions, followed by an Sₙ1-type reaction, or by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a nucleophile in an Sₙ2 reaction.

However, due to the tertiary nature of the alcohol in this compound, Sₙ1 pathways are more likely. The stability of the resulting tertiary carbocation, which would be adjacent to the pyridine ring, would influence the feasibility and outcome of such reactions. It is also important to consider that elimination reactions (E1) are often competitive with Sₙ1 reactions, especially at higher temperatures, which could lead to the formation of an alkene.

Detailed experimental studies on the nucleophilic substitution of the hydroxyl group in this specific compound are not widely reported, but the general principles of tertiary alcohol reactivity would apply.

Dehydration Pathways and Alkene Formation Mechanisms (E1/E2)

The dehydration of alcohols to form alkenes is a fundamental organic transformation that typically proceeds via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. libretexts.org The specific pathway is largely determined by the structure of the alcohol. For this compound, which is a tertiary alcohol, the dehydration reaction proceeds preferentially through an E1 mechanism. libretexts.orgchemistrysteps.com

This process is generally carried out by heating the alcohol in the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgmasterorganicchemistry.com The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base, attacking a proton from the strong acid. This converts the poor leaving group (-OH) into a very good leaving group, an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.com

Formation of a Carbocation: The C-O bond breaks, and the alkyloxonium ion departs as a neutral water molecule. This step results in the formation of a stable tertiary carbocation intermediate at the 2-position of the pyridine ring. The stability of this tertiary carbocation is a key reason for the favorability of the E1 pathway. youtube.com

Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation (a β-hydrogen). youtube.com The electrons from the C-H bond then form a new π-bond, resulting in the formation of an alkene.

In the case of this compound, deprotonation of a methyl group carbon leads to the formation of 4-bromo-2-(prop-1-en-2-yl)pyridine. According to Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene is the major product, this is the expected outcome. youtube.com

Table 1: Dehydration of this compound

| Parameter | Description |

| Substrate | This compound (a tertiary alcohol) |

| Reaction Type | Acid-Catalyzed Dehydration |

| Mechanism | E1 (Elimination, Unimolecular) libretexts.orgchemistrysteps.com |

| Typical Reagents | Concentrated H₂SO₄, H₃PO₄, TsOH with heat masterorganicchemistry.com |

| Intermediate | Tertiary carbocation at the C2-position of the pyridine ring |

| Expected Product | 4-bromo-2-(prop-1-en-2-yl)pyridine |

Reductive Transformations of the Alcohol Functionality

The direct reductive transformation of a tertiary alcohol functionality to an alkane is a challenging process due to the poor leaving group nature of the hydroxyl group and the steric hindrance around the tertiary carbon. Direct reduction using common hydride reagents is generally not feasible.

A more viable strategy involves a two-step sequence:

Dehydration: As detailed in the previous section, the alcohol is first converted to its corresponding alkene, 4-bromo-2-(prop-1-en-2-yl)pyridine, via acid-catalyzed dehydration.

Hydrogenation: The resulting alkene can then be reduced to the corresponding alkane, 4-bromo-2-isopropylpyridine, through catalytic hydrogenation. This is a standard procedure involving hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Chemo- and Regioselectivity in Transformations of Multi-Functionalized Pyridine Derivatives

The compound this compound possesses multiple reactive sites: the tertiary alcohol, the C-Br bond at the 4-position, and the pyridine ring itself, which can be susceptible to nucleophilic attack or modification. This multi-functionality makes chemo- and regioselectivity crucial considerations in its transformations. nih.gov The ability to selectively functionalize one group while leaving others intact is key to its use in modular synthesis. slideshare.netresearchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the reactivity of the C-Br bond versus the alcohol can be controlled by the choice of reagents and reaction conditions.

Targeting the C-Br Bond: The bromine atom at the C4 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions. nih.gov For instance, a Suzuki coupling using a boronic acid, a palladium catalyst, and a base would selectively form a new carbon-carbon bond at the C4 position, leaving the tertiary alcohol untouched. The judicious selection of a palladium catalyst can differentiate the reactivity of a bromide from other halides or pseudohalides. nih.gov

Targeting the Alcohol Group: As discussed, treatment with a strong, non-nucleophilic acid under thermal conditions will selectively dehydrate the tertiary alcohol without affecting the C-Br bond.

Regioselectivity , the preferential reaction at one position over another, is also a critical factor, particularly in reactions involving the pyridine ring itself. The intrinsic electronic properties of the pyridine ring, being electron-deficient, influence its reactivity. researchgate.netrsc.org Direct C-H functionalization, for example, is a significant challenge where controlling the position of the reaction is paramount. rsc.orgacs.org In the context of this compound, the existing substituents already define the regiochemistry, with the C4-bromo and C2-alkoxy groups directing further transformations.

Table 2: Chemoselective Transformations

| Reagent/Condition | Targeted Functional Group | Resulting Transformation | Unaffected Group(s) |

| H₂SO₄, Heat | Tertiary Alcohol | Dehydration to an alkene | C-Br bond |

| R-B(OH)₂, Pd Catalyst, Base | C-Br Bond | Suzuki cross-coupling | Tertiary Alcohol |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations of this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Dehydration (E1): As established, the dehydration follows an E1 pathway.

Protonation: (CH₃)₂C(OH)-C₅H₃NBr + H⁺ ⇌ (CH₃)₂C(OH₂⁺)-C₅H₃NBr

Loss of Leaving Group (Rate-Determining Step): (CH₃)₂C(OH₂⁺)-C₅H₃NBr → (CH₃)₂C⁺-C₅H₃NBr + H₂O

Deprotonation: (CH₃)₂C⁺-C₅H₃NBr + H₂O → CH₂=C(CH₃)-C₅H₃NBr + H₃O⁺ The formation of the stable tertiary carbocation is the energetic driving force for this mechanism. youtube.com

Proposed Mechanism for Suzuki Coupling: A plausible key transformation for this molecule is a Suzuki cross-coupling at the C4 position. The generally accepted catalytic cycle for this reaction provides a mechanistic framework:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring. This forms a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂) coordinates to the palladium center, and in the presence of a base, the 'R' group is transferred from boron to palladium, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex (the pyridine ring and the 'R' group) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This mechanistic pathway allows for the selective and efficient functionalization of the C4 position, highlighting the synthetic utility of the bromo-substituent. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 2 4 Bromopyridin 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-(4-bromopyridin-2-yl)propan-2-ol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively allow for the precise assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display four distinct signals corresponding to the different chemical environments of the protons. The aromatic region will feature three signals for the protons on the pyridine (B92270) ring. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons at the 3 and 5-positions will also appear in the aromatic region, with their splitting patterns revealing their coupling relationships. The two methyl groups of the propan-2-ol moiety are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. docbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, representing the six unique carbon environments in the molecule. The pyridine ring will account for five of these signals. The carbon atom bearing the bromine (C-4) and the carbon atom attached to the propan-2-ol group (C-2) are quaternary and will likely show weaker signals. The remaining three pyridine carbons (C-3, C-5, C-6) will also have distinct chemical shifts. The tertiary carbon of the alcohol group (C-OH) and the equivalent methyl carbons will each produce a signal in the aliphatic region of the spectrum. docbrown.infoyoutube.com

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (6H) | ~1.5 | Singlet (s) | -CH₃ | ~25 |

| -OH (1H) | Variable | Broad Singlet (br s) | -C(OH) | ~70 |

| Py-H5 (1H) | ~7.5 | Doublet of Doublets (dd) | Py-C5 | ~125 |

| Py-H3 (1H) | ~7.7 | Doublet (d) | Py-C3 | ~122 |

| Py-H6 (1H) | ~8.4 | Doublet (d) | Py-C4 | ~130 |

| Py-C6 | ~150 | |||

| Py-C2 | ~165 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. Key correlations would be observed between the aromatic protons on the pyridine ring, for instance, between H-5 and H-6, and between H-5 and H-3, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, and H-6 to their corresponding carbon signals (C-3, C-5, and C-6). Similarly, a correlation between the methyl proton signal and the methyl carbon signal would be observed.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations and piecing together the molecular structure. Expected key correlations would include those between the methyl protons and the quaternary carbon of the alcohol (C-OH) as well as the C-2 carbon of the pyridine ring. Furthermore, correlations from the pyridine protons to adjacent carbons would solidify the substitution pattern on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening due to hydrogen bonding. docbrown.info Aliphatic C-H stretching vibrations from the methyl groups would appear just below 3000 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring would give rise to a series of absorptions in the 1400-1600 cm⁻¹ range. nist.gov A strong absorption corresponding to the C-O stretch of the tertiary alcohol is anticipated around 1150-1250 cm⁻¹. Finally, a band in the lower wavenumber region, typically around 1000-1100 cm⁻¹, could be attributed to the C-Br stretching vibration.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Tertiary Alcohol |

| 3000-3100 | C-H stretch | Aromatic (Pyridine) |

| 2850-3000 | C-H stretch | Aliphatic (Methyl) |

| 1400-1600 | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| 1150-1250 | C-O stretch | Tertiary Alcohol |

| 1000-1100 | C-Br stretch | Bromo-Aromatic |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. For this compound (C₈H₁₀BrNO), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is approximately 216.0019 Da. uni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), characteristic of the presence of a single bromine atom (naturally occurring isotopes ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways in the mass spectrometer would likely involve the loss of a water molecule (18 Da) from the tertiary alcohol to form a stable tertiary carbocation, or the loss of a methyl group (15 Da).

Predicted HRMS Data

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrNO⁺ | 216.0019 |

| [M(⁸¹Br)+H]⁺ | C₈H₁₁⁸¹BrNO⁺ | 217.9998 |

| [M+H - H₂O]⁺ | C₈H₉BrN⁺ | 197.9918 |

| [M+H - CH₃]⁺ | C₇H₈BrNO⁺ | 200.9760 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound. Reports describing its synthesis indicate it is often obtained as an oil, which would preclude analysis by single-crystal X-ray diffraction without successful crystallization.

Should a suitable crystal be obtained, X-ray analysis would confirm the substitution pattern of the pyridine ring and the geometry of the propan-2-ol substituent. nih.gov Of particular interest would be the intermolecular interactions in the crystal lattice, especially the potential for hydrogen bonding involving the hydroxyl group, which could form chains or dimeric structures, influencing the compound's physical properties. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 4 Bromopyridin 2 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT calculations are routinely used to optimize molecular geometries, predict spectroscopic properties, and analyze reactivity. For a molecule such as 2-(4-bromopyridin-2-yl)propan-2-ol, DFT methods like the popular B3LYP functional combined with a basis set such as 6-311++G(d,p) would be appropriate for obtaining reliable geometric and electronic data. nih.gov

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would also be distributed across the π-system of the ring, with significant contributions from the bromine atom. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Interactive Table: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

This table presents illustrative data based on typical values for similar aromatic compounds, as specific computational studies on this molecule are not publicly available.

| Parameter | Formula | Hypothetical Value (eV) | Description |

| EHOMO | - | -5.87 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (Eg) | ELUMO - EHOMO | 4.62 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 5.87 | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.25 | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 3.56 | The ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.31 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.216 | The reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.75 | A measure of electrophilic power |

| Chemical Potential (μ) | -(I + A) / 2 | -3.56 | The escaping tendency of an electron cloud |

For this compound, the EPS map would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These sites are the primary hydrogen bond acceptors. researchgate.net

Positive Potential: Located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor.

Halogen Bonding Site: The bromine atom, while generally electronegative, can feature a region of positive electrostatic potential on its outermost surface, known as a "sigma-hole" (σ-hole). This positive cap makes the bromine atom a potential halogen bond donor, allowing it to interact with nucleophiles.

Theoretical vibrational analysis via DFT is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra. materialsciencejournal.org A comparison between the calculated and experimental spectra serves as a confirmation of the molecule's structure. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model.

Interactive Table: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for Key Functional Groups

This table provides an example of how theoretical data would be correlated with experimental findings. The values are representative for the functional groups listed.

| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Expected Experimental Frequency (cm-1) | Assignment |

| O-H stretch | 3450 | ~3400-3500 | Hydroxyl group, likely broad due to H-bonding |

| C-H stretch (Aromatic) | 3080 | ~3050-3100 | Pyridine ring C-H bonds |

| C-H stretch (Aliphatic) | 2975 | ~2950-2990 | Methyl group C-H bonds |

| C=N/C=C stretch | 1585 | ~1570-1600 | Pyridine ring vibrations |

| C-O stretch | 1190 | ~1150-1200 | Tertiary alcohol C-O bond |

| C-Br stretch | 650 | ~630-670 | Carbon-Bromine bond |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. arxiv.org

For this compound, a key reaction of interest would be a cross-coupling reaction at the C-Br bond, such as a Suzuki or Buchwald-Hartwig reaction. Computational modeling could:

Determine the energetics of the catalytic cycle's elementary steps (e.g., oxidative addition, transmetalation, reductive elimination).

Predict the regioselectivity and reactivity of the molecule. DFT-derived reactivity indices, such as Fukui functions, can identify the most electrophilic sites, confirming the C4-position (attached to bromine) as the likely site for such reactions.

Assess the influence of different catalysts, ligands, and solvents on the reaction pathway and energy barriers.

Conformational Analysis and Intermolecular Interactions

Most molecules are not rigid and can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around single bonds. nih.gov For this compound, rotation around the C-C bond connecting the propan-2-ol group to the pyridine ring would define the molecule's preferred 3D shape.

This compound is capable of several important intermolecular interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, and the oxygen atom and the pyridine nitrogen are strong hydrogen bond acceptors. In the solid state or in solution, extensive hydrogen bonding networks are expected, significantly influencing the compound's physical properties.

Halogen Bonding: As mentioned, the bromine atom can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic σ-hole on the bromine interacts with a Lewis base (e.g., the nitrogen or oxygen atom of another molecule).

Benchmark Studies and Method Validation in Bromopyridine Systems

The reliability of DFT calculations is highly dependent on the choice of the functional and basis set, and this dependency can vary for different chemical systems. reddit.com Benchmark studies are crucial for validating computational methods and establishing the most accurate approach for a specific class of molecules. rsc.org

For bromopyridine systems, a benchmark study would involve:

Selecting a set of known experimental properties (e.g., geometric parameters, reaction enthalpies, spectroscopic data) or highly accurate, high-level theoretical data (e.g., from CCSD(T) calculations). rsc.org

Calculating these same properties using a wide range of DFT functionals (e.g., hybrid, meta-hybrid, double-hybrid) and basis sets.

Comparing the computed results against the reference data to identify the method that provides the best cost-to-accuracy ratio.

Such studies are vital for ensuring that the theoretical predictions for molecules like this compound are reliable and accurate, particularly for properties sensitive to the treatment of the heavy bromine atom and non-covalent interactions. rsc.org

Applications and Advanced Research Directions Involving 2 4 Bromopyridin 2 Yl Propan 2 Ol As a Synthetic Intermediate

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and propan-2-ol substituents on the pyridine (B92270) ring makes 2-(4-Bromopyridin-2-yl)propan-2-ol a highly useful synthetic intermediate. The bromine atom can readily participate in cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Simultaneously, the tertiary alcohol can be a handle for further functionalization or can influence the reactivity and solubility of the molecule. This dual functionality allows for the construction of complex molecular architectures from a relatively simple starting material.

Pharmaceutical and Agrochemical Intermediate Synthesis

Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals due to their ability to interact with biological targets and their favorable solubility profiles. nih.gov The compound this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The pyridine scaffold is a common feature in many drugs, and the bromo-substituent provides a convenient point for modification to create libraries of compounds for drug discovery. nih.govijpsonline.com For instance, the bromine atom can be replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce a wide range of substituents and explore their effects on biological activity.

The development of new antibacterial agents is a critical area of research, and pyridine derivatives have shown promise in combating multidrug-resistant pathogens. nih.gov The synthesis of novel pyridine-based compounds, for which this compound can be a precursor, is an active area of investigation for developing new antibiotics. nih.govnih.gov

Ligand Design for Organometallic Catalysis

The pyridine nitrogen atom in this compound can act as a ligand, coordinating to metal centers to form organometallic complexes. These complexes can function as catalysts in a variety of organic transformations. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting catalyst, thereby influencing its activity, selectivity, and stability.

The development of novel ligands is essential for advancing the field of organometallic catalysis. By modifying the this compound scaffold, for example, through reactions at the bromine position, a diverse array of ligands can be synthesized. These new ligands can then be used to create catalysts with improved performance for known reactions or to enable entirely new chemical transformations.

Precursors for Functional Materials and Optoelectronic Chromophores

The development of new functional materials with specific optical, electronic, or magnetic properties is a rapidly growing field of research. polytechnique.edu Pyridine-containing molecules are of interest for these applications due to their electronic properties and their ability to self-assemble into ordered structures. The compound this compound can serve as a precursor for the synthesis of such materials. polytechnique.edu

For example, through polymerization or incorporation into larger conjugated systems, derivatives of this compound could be used to create new polymers or small molecules with interesting photophysical properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability to tune the properties of the final material by modifying the initial pyridine building block is a key advantage of this approach.

Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features responsible for its therapeutic effects. The compound this compound is an excellent starting point for such studies.

The reactive bromine atom allows for the introduction of a wide variety of functional groups at the 4-position of the pyridine ring. This enables the exploration of how different substituents in this region of the molecule impact its interaction with a biological target. The tertiary alcohol can also be modified, for example, by conversion to an ether or ester, or by elimination to form an alkene, providing further opportunities to probe the SAR. This systematic derivatization allows researchers to build a detailed understanding of how the molecule's structure relates to its biological function, guiding the design of more potent and selective drug candidates.

Future Perspectives in Pyridine-Based Chemical Innovation and Design

The versatility of this compound as a synthetic intermediate suggests that it will continue to be a valuable tool for chemical innovation. Future research will likely focus on several key areas. The development of new and more efficient catalytic methods for the functionalization of the pyridine ring will expand the range of accessible derivatives. This will enable the synthesis of even more complex and diverse molecular architectures.

Furthermore, the exploration of the biological activity of novel compounds derived from this compound will continue to be a major focus. As our understanding of disease mechanisms grows, so too will the opportunities to design and synthesize targeted therapies based on the pyridine scaffold. The unique combination of reactive sites on this compound makes it an ideal platform for the discovery of new drugs and other functional molecules. The ongoing research into pyridine-based compounds holds significant promise for advancements in medicine, materials science, and catalysis. nih.govijpsonline.com

Q & A

Q. Methodological Notes

- Contradiction resolution : While patents describe synthetic routes , absent experimental details (e.g., yields) necessitate validation via controlled small-scale trials.

- Data gaps : Physicochemical properties (e.g., logP) require empirical determination via shake-flask/HPLC methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.